2-(3-aminopyridin-4-yl)acetic Acid

Vue d'ensemble

Description

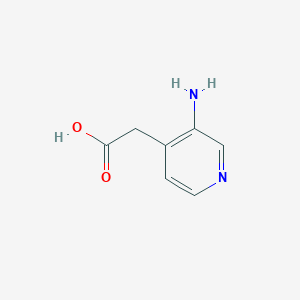

2-(3-aminopyridin-4-yl)acetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 3-position and an acetic acid moiety at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopyridin-4-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 3-aminopyridine and chloroacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 3-aminopyridine is dissolved in a suitable solvent, such as water or ethanol. Chloroacetic acid is then added to the solution, followed by the base. The mixture is heated to reflux for several hours.

Product Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-aminopyridin-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Condensation: The acetic acid moiety can participate in condensation reactions to form amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Condensation: Reagents such as carbodiimides, acid chlorides, and alcohols are used in the presence of catalysts or activating agents.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted pyridine derivatives.

Condensation: Amides or esters.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that 2-(3-aminopyridin-4-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against colon carcinoma (HT29 cell line), showing IC50 values that indicate potent cell death at specific concentrations. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to increased reactive oxygen species (ROS) production in targeted cells .

1.2 Neuropharmacological Applications

The compound has been investigated as a potential inhibitor of neuronal nitric oxide synthase (nNOS). A series of nNOS inhibitors incorporating a 2-aminopyridine scaffold have shown improved potency and selectivity compared to traditional inhibitors. These studies highlight the compound's potential for developing treatments for neurological disorders by modulating nitric oxide levels in the brain .

Organic Synthesis

2.1 Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow it to participate in diverse chemical reactions, facilitating the development of complex molecular architectures that are valuable in pharmaceutical chemistry .

2.2 Synthesis of Azaindoles

The compound has been utilized in the synthesis of 7-azaindoles, which are important heterocyclic compounds with potential antimicrobial properties. By employing acidic conditions, researchers have successfully synthesized these derivatives, demonstrating the versatility of this compound as a building block in organic synthesis .

3.1 Antimicrobial Effects

Preliminary studies suggest that this compound may possess antimicrobial activity against a range of bacteria and fungi. The structural characteristics of the compound contribute to its interaction with microbial targets, although further research is necessary to fully elucidate its efficacy and mechanism .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Anticancer Efficacy Study | Cytotoxicity on HT29 Cell Line | Significant cell death observed; apoptosis induction via caspase activation |

| Neuropharmacological Study | nNOS Inhibition | High potency and selectivity; low CYP inhibition and plasma protein binding |

| Azaindole Synthesis | Organic Synthesis | Successful synthesis of 7-azaindoles with antimicrobial properties |

Mécanisme D'action

The mechanism of action of 2-(3-aminopyridin-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The amino group and acetic acid moiety can interact with active sites of enzymes or receptors, leading to modulation of their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(3-aminopyridin-2-yl)acetic acid: Similar structure but with the amino group at the 2-position.

2-(4-aminopyridin-3-yl)acetic acid: Similar structure but with the amino group at the 4-position.

2-(3-aminopyridin-5-yl)acetic acid: Similar structure but with the amino group at the 5-position.

Uniqueness

2-(3-aminopyridin-4-yl)acetic acid is unique due to the specific positioning of the amino group and acetic acid moiety, which can influence its reactivity and binding properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific research fields.

Activité Biologique

2-(3-Aminopyridin-4-yl)acetic acid is an organic compound recognized for its diverse biological activities, particularly in the field of medicinal chemistry. This compound, characterized by its unique structure comprising a pyridine ring with an amino group and an acetic acid moiety, has shown potential as a neuromodulator and an inhibitor of specific enzymes involved in cellular signaling pathways.

The molecular formula of this compound is , with a molecular weight of 152.15 g/mol. Its structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

The primary mechanism of action for this compound involves its interaction with p38α mitogen-activated protein kinase (MAPK), a critical enzyme in the cellular response to stress and inflammation. The compound acts as a competitive inhibitor , binding to the active site of p38α MAPK and modulating its activity. This inhibition can lead to altered gene expression and changes in cellular metabolism, making it a candidate for therapeutic applications in inflammatory diseases and stress-related conditions.

Biological Activity and Applications

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit p38α MAPK, which is involved in various signaling pathways related to inflammation and stress responses.

- Neuromodulation : Preliminary studies suggest that derivatives of this compound may act as neuromodulators, potentially influencing neurotransmitter systems.

- Medicinal Chemistry : It serves as a precursor for synthesizing pharmaceutical agents targeting neurological disorders and inflammatory diseases.

Comparative Analysis with Structural Analogues

The biological activity of this compound can be influenced by its structural analogues. Below is a comparison table highlighting some related compounds:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 2-(3-Aminopyridin-2-yl)acetic acid | Amino group at the 2-position | Different reactivity due to amino positioning |

| 2-(4-Aminopyridin-3-yl)acetic acid | Amino group at the 4-position | Variation in biological activity |

| 2-(3-Aminopyridin-5-yl)acetic acid | Amino group at the 5-position | Unique binding properties compared to others |

This table illustrates how variations in the position of the amino group can significantly affect the biological properties and reactivity of these compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits p38α MAPK activity, leading to reduced production of pro-inflammatory cytokines in human cell lines exposed to lipopolysaccharides (LPS) .

- Therapeutic Potential : Research indicated that derivatives of this compound could be developed into therapeutic agents for treating conditions like rheumatoid arthritis and other inflammatory disorders due to their ability to modulate MAPK signaling pathways .

- Synthesis and Optimization : Investigations into synthetic routes have revealed methods to enhance the solubility and bioavailability of related compounds, improving their pharmacokinetic profiles for potential clinical applications .

Propriétés

IUPAC Name |

2-(3-aminopyridin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNSNLGAFDATPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467945 | |

| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878483-87-5 | |

| Record name | 2-(3-aminopyridin-4-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.